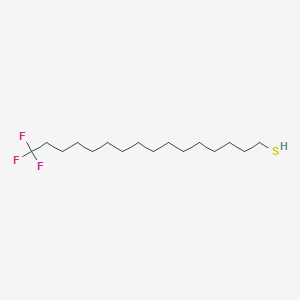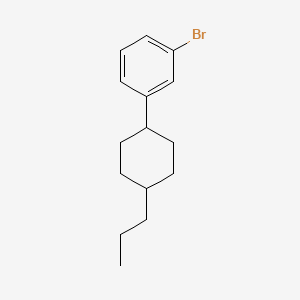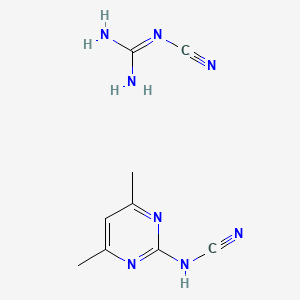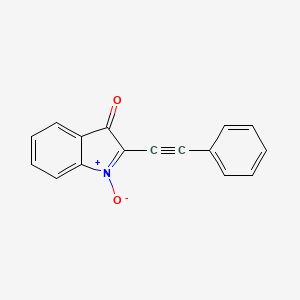
(4R)-4-Ethylnonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Ethylnonan-2-one is an organic compound characterized by its unique structural configuration It belongs to the class of ketones, with a specific chiral center at the fourth carbon, making it an enantiomerically pure compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethylnonan-2-one typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-ethylnonan-2-one using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high enantiomeric purity. The process is designed to be cost-effective and scalable, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (4R)-4-Ethylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrazine in ethanol.
Major Products:
Oxidation: 4-ethylnonanoic acid.
Reduction: (4R)-4-ethylnonan-2-ol.
Substitution: Corresponding hydrazone derivatives.
Applications De Recherche Scientifique
(4R)-4-Ethylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances and flavors due to its unique olfactory properties.
Mécanisme D'action
The mechanism of action of (4R)-4-Ethylnonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
- (4S)-4-Ethylnonan-2-one
- 4-Methylnonan-2-one
- 4-Propylheptan-2-one
Comparison: (4R)-4-Ethylnonan-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs. The (4R) enantiomer may exhibit different reactivity and interaction profiles with biological targets compared to the (4S) enantiomer, highlighting the importance of stereochemistry in its applications.
Propriétés
Numéro CAS |
256472-92-1 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(4R)-4-ethylnonan-2-one |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-11(5-2)9-10(3)12/h11H,4-9H2,1-3H3/t11-/m1/s1 |
Clé InChI |
FWXVWEDNHIKYME-LLVKDONJSA-N |
SMILES isomérique |
CCCCC[C@@H](CC)CC(=O)C |
SMILES canonique |
CCCCCC(CC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


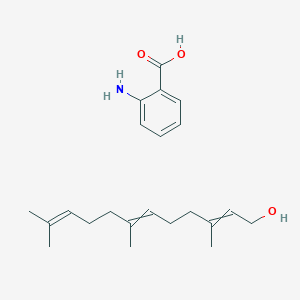
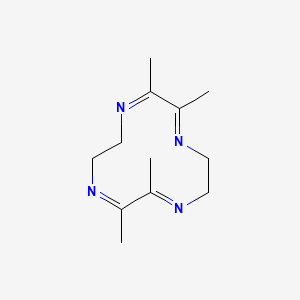
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)

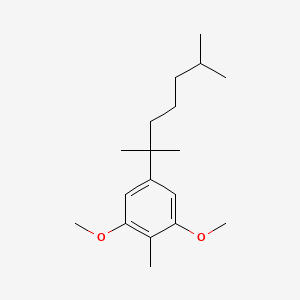
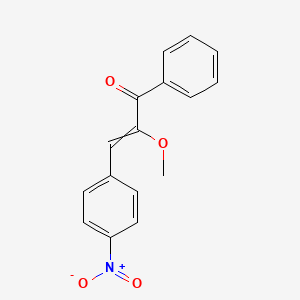
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
